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Abstract
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40

(GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Primarily investigated for the

treatment of type 2 diabetes mellitus (T2DM), AMG 837 has demonstrated significant preclinical

efficacy in enhancing glucose-stimulated insulin secretion (GSIS) and lowering blood glucose

levels.[4][5] This technical guide provides a comprehensive overview of the therapeutic

potential of AMG 837 sodium salt, detailing its mechanism of action, summarizing key

preclinical data, outlining experimental protocols, and visualizing relevant biological pathways

and workflows.

Introduction
The GPR40 receptor, predominantly expressed in pancreatic β-cells, has emerged as a

promising therapeutic target for T2DM. Its activation by free fatty acids potentiates insulin

secretion in a glucose-dependent manner, offering a potential advantage over traditional insulin

secretagogues like sulfonylureas by minimizing the risk of hypoglycemia. AMG 837 was

developed as a selective GPR40 agonist to harness this physiological mechanism for glycemic

control. This document serves as a technical resource for professionals in the field of metabolic

disease research and drug development, consolidating the available preclinical data on AMG
837 sodium salt.
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Mechanism of Action
AMG 837 functions as a partial agonist at the GPR40 receptor. The binding of AMG 837 to

GPR40 on pancreatic β-cells initiates a signaling cascade predominantly coupled through the

Gαq subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC),

which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The

resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of

glucose-stimulated insulin secretion.

Extracellular Cell Membrane
Intracellular

AMG 837 GPR40/FFA1 Receptor
Binds

Gq Protein
Activates

Phospholipase C (PLC)
Activates

IP3
Generates

Ca²⁺ Release from ER
Triggers Enhanced Glucose-Stimulated

Insulin Secretion

Potentiates

Click to download full resolution via product page

Caption: GPR40 Signaling Pathway Activated by AMG 837.

Preclinical Pharmacology
In Vitro Potency
AMG 837 has demonstrated potent activity in various in vitro assays, confirming its agonism at

the GPR40 receptor and its effect on insulin secretion.
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Assay Type
Cell
Line/Syste
m

Species Endpoint EC50 Reference

Calcium Flux CHO Cells Human
Ca2+

Mobilization
13.5 nM

Calcium Flux CHO Cells Mouse
Ca2+

Mobilization
22.6 nM

Calcium Flux CHO Cells Rat
Ca2+

Mobilization
31.7 nM

Insulin

Secretion

Isolated

Pancreatic

Islets

Mouse
Insulin

Release
142 nM

GPR40

Binding

Human FFA1

Receptor
Human

[3H]AMG 837

Displacement
pIC50 = 8.13

In Vivo Efficacy
Preclinical studies in rodent models of both normal and diabetic physiology have shown the

glucose-lowering effects of AMG 837.
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Animal Model Dosing Regimen Key Findings Reference

Normal Sprague-

Dawley Rats

Single oral dose

(0.03-0.3 mg/kg)

Dose-dependent

improvement in

glucose tolerance and

enhanced insulin

secretion.

Zucker Fatty Rats
Single oral dose (0.3,

1, and 3 mg/kg)

Lowered glucose

excursions and

increased glucose-

stimulated insulin

secretion during

glucose tolerance

tests.

Zucker Fatty Rats
Daily dosing for 21

days

Persistent

improvement in

glucose excursions.

Experimental Protocols
In Vitro Calcium Flux Assay
This protocol outlines the general steps for assessing GPR40 activation by measuring

intracellular calcium mobilization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Culture CHO cells
stably expressing GPR40

2. Load cells with a
calcium-sensitive fluorescent dye

(e.g., Fura-2 AM)

3. Add varying concentrations
of AMG 837 sodium salt

4. Measure fluorescence intensity changes
over time using a fluorometric
imaging plate reader (FLIPR)

5. Calculate EC50 values from
the dose-response curve

Click to download full resolution via product page

Caption: Workflow for In Vitro Calcium Flux Assay.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or

rat GPR40 receptor are cultured in appropriate media.

Dye Loading: Cells are seeded into 96-well plates and incubated with a calcium-sensitive

fluorescent dye (e.g., Fura-2 AM) to allow for intracellular loading.

Compound Preparation: A dilution series of AMG 837 sodium salt is prepared in a suitable

buffer.
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Assay Execution: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

Baseline fluorescence is measured before the automated addition of the AMG 837 dilution

series.

Data Acquisition: Fluorescence intensity is monitored in real-time to detect changes in

intracellular calcium concentration upon compound addition.

Analysis: The peak fluorescence response is plotted against the compound concentration,

and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes the general procedure for evaluating the effect of AMG 837 on glucose

tolerance in rodents.

Methodology:

Animal Acclimation and Fasting: Rodents (e.g., Sprague-Dawley or Zucker fatty rats) are

fasted overnight to ensure a baseline glycemic state.

Compound Administration: A single oral dose of AMG 837 sodium salt or vehicle is

administered via gavage.

Baseline Blood Sampling: A baseline blood sample is collected (typically from the tail vein)

prior to the glucose challenge.

Glucose Challenge: A bolus of glucose solution is administered orally or via intraperitoneal

injection.

Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60,

90, and 120 minutes) post-glucose administration.

Biochemical Analysis: Plasma glucose and insulin concentrations are measured for each

time point.

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to

assess the overall effect of AMG 837 on glucose disposal and insulin secretion. Statistical

analysis is performed to compare the treatment groups to the vehicle control.
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Clinical Development and Future Directions
AMG 837 was selected for clinical development for the treatment of type 2 diabetes. While

preclinical data strongly supported its potential, information regarding the outcomes of clinical

trials is not extensively available in the public domain. Another GPR40 agonist, TAK-875,

reached Phase III clinical trials but was discontinued due to observations of liver toxicity,

highlighting a potential challenge for this class of compounds. Future research in this area may

focus on developing GPR40 agonists with an improved safety profile while retaining the

beneficial glucose-lowering effects. The detailed understanding of the structure-activity

relationships and signaling pathways of compounds like AMG 837 remains crucial for the

design of next-generation therapies for T2DM.

Conclusion
AMG 837 sodium salt is a potent GPR40 agonist with a well-characterized preclinical profile

demonstrating its ability to enhance glucose-stimulated insulin secretion and improve glycemic

control in rodent models. Its glucose-dependent mechanism of action presents a theoretical

advantage in minimizing hypoglycemia risk. The comprehensive in vitro and in vivo data

summarized in this guide underscore the therapeutic rationale for targeting GPR40 in the

management of type 2 diabetes. While the clinical development path of AMG 837 is not fully

clear, the foundational research on this compound provides valuable insights for the ongoing

development of novel therapeutics for metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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